molecular formula C16H17ClN4O3 B14866742 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride

2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B14866742
M. Wt: 348.78 g/mol
InChI Key: AUOLILRBOSCKQN-UHFFFAOYSA-N
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Description

2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Rings: The pyrrolidine and oxadiazole rings are then coupled through a suitable linker, such as an ethyl group.

    Formation of the Isoindoline-Dione Moiety: The isoindoline-dione moiety is introduced through a cyclization reaction involving phthalic anhydride and an amine.

    Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the intermediate products and converting the resulting compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Scalability: The synthetic route is designed to be scalable for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

    Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction can result in the formation of alcohols or amines.

    Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
  • 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione acetate
  • 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione sulfate

Uniqueness

2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C16H17ClN4O3

Molecular Weight

348.78 g/mol

IUPAC Name

2-[2-(5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H16N4O3.ClH/c21-15-10-4-1-2-5-11(10)16(22)20(15)9-7-13-18-14(23-19-13)12-6-3-8-17-12;/h1-2,4-5,12,17H,3,6-9H2;1H

InChI Key

AUOLILRBOSCKQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

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